Amyloid |A-Protein (1-12)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

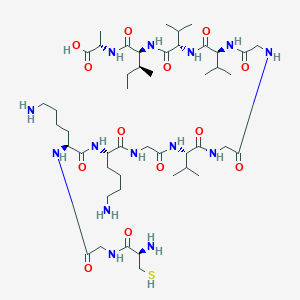

La protéine amyloïde A (1-12) est un fragment peptidique dérivé de la protéine amyloïde A plus grande, qui est associée à la formation de fibrilles amyloïdes. Les fibrilles amyloïdes sont des agrégats de protéines insolubles liés à diverses maladies, notamment la maladie d’Alzheimer et l’amylose systémique. Le fragment de protéine amyloïde A (1-12) est particulièrement important dans la recherche en raison de son rôle dans les premiers stades de la formation de fibrilles amyloïdes et de ses implications potentielles dans la compréhension des mécanismes de la maladie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la protéine amyloïde A (1-12) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés : Les acides aminés sont activés à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Couplage : Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre la prochaine étape de couplage.

Clivage : Le peptide complet est clivé de la résine à l'aide d'un cocktail de clivage, généralement contenant de l'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de la protéine amyloïde A (1-12) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification du peptide synthétisé est obtenue par chromatographie liquide haute performance (HPLC), assurant une grande pureté pour la recherche et les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La protéine amyloïde A (1-12) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par mutagenèse dirigée pour étudier les effets sur la formation d'amyloïde.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou d'autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Amorces mutagènes et ADN polymérase pour la mutagenèse dirigée.

Principaux produits

Oxydation : Peptide contenant de la méthionine sulfoxyde.

Réduction : Peptide avec des groupes thiol réduits.

Substitution : Peptides mutants avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La protéine amyloïde A (1-12) a de nombreuses applications dans la recherche scientifique :

Chimie : Étudier les propriétés chimiques et les réactions du peptide pour comprendre son comportement dans différents environnements.

Biologie : Enquêter sur le rôle de la protéine amyloïde A (1-12) dans la formation de fibrilles amyloïdes et ses implications dans les processus cellulaires.

Médecine : Explorer l'implication du peptide dans des maladies comme Alzheimer et l'amylose systémique pour développer des stratégies thérapeutiques potentielles.

Industrie : Utiliser le peptide dans le développement d'outils diagnostiques et d'essais pour détecter les maladies liées à l'amyloïde.

Mécanisme d'action

Le mécanisme d'action de la protéine amyloïde A (1-12) implique sa capacité à s'auto-assembler en fibrilles amyloïdes. Ce processus est régi par la propension du peptide à adopter une conformation en feuillets bêta, ce qui facilite la formation de fibrilles stables et insolubles. Les cibles moléculaires et les voies impliquées comprennent :

Interactions protéine-protéine : Le peptide interagit avec d'autres protéines amyloïdogènes, favorisant la formation de fibrilles.

Voies cellulaires : La présence de fibrilles amyloïdes peut perturber l'homéostasie cellulaire, entraînant la mort cellulaire et les dommages tissulaires.

Applications De Recherche Scientifique

Amyloid A-Protein (1-12) has numerous applications in scientific research:

Chemistry: Studying the peptide’s chemical properties and reactions to understand its behavior in different environments.

Biology: Investigating the role of Amyloid A-Protein (1-12) in amyloid fibril formation and its implications in cellular processes.

Medicine: Exploring the peptide’s involvement in diseases like Alzheimer’s and systemic amyloidosis to develop potential therapeutic strategies.

Industry: Utilizing the peptide in the development of diagnostic tools and assays for detecting amyloid-related diseases.

Mécanisme D'action

The mechanism of action of Amyloid A-Protein (1-12) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s propensity to adopt a β-sheet conformation, which facilitates the formation of stable, insoluble fibrils. The molecular targets and pathways involved include:

Protein-Protein Interactions: The peptide interacts with other amyloidogenic proteins, promoting fibril formation.

Cellular Pathways: The presence of amyloid fibrils can disrupt cellular homeostasis, leading to cell death and tissue damage.

Comparaison Avec Des Composés Similaires

Composés similaires

Amyloïde bêta (1-42) : Un fragment peptidique plus long associé à la maladie d'Alzheimer.

Alpha-synucléine : Une protéine liée à la maladie de Parkinson.

Protéine tau : Impliquée dans les enchevêtrements neurofibrillaires dans la maladie d'Alzheimer.

Unicité

La protéine amyloïde A (1-12) est unique en raison de sa séquence spécifique et de son rôle dans les premiers stades de la formation de fibrilles amyloïdes. Contrairement aux peptides amyloïdogènes plus longs, la protéine amyloïde A (1-12) fournit des informations sur les étapes initiales de l'assemblage des fibrilles, ce qui en fait un outil précieux pour étudier les mécanismes sous-jacents aux maladies liées à l'amyloïde.

Propriétés

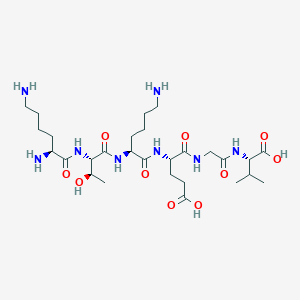

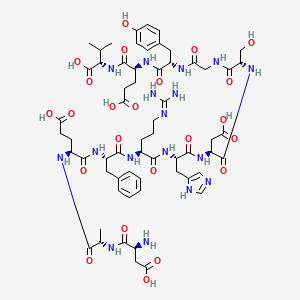

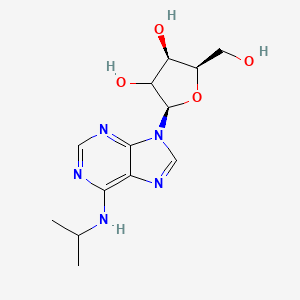

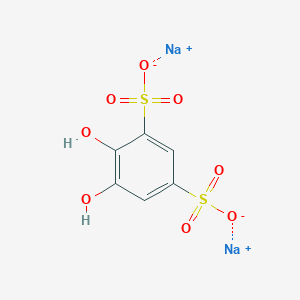

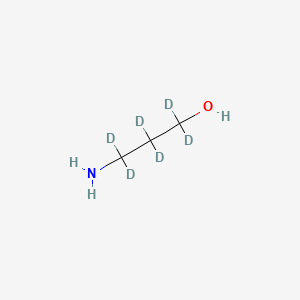

Formule moléculaire |

C61H85N17O23 |

|---|---|

Poids moléculaire |

1424.4 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |

Clé InChI |

PGDMZNKMGSIEOT-ZAHQXZHISA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)

![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)

![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)